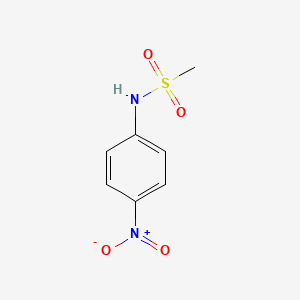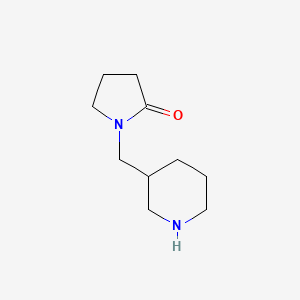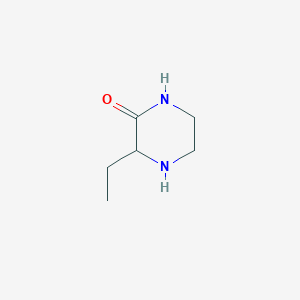![molecular formula C13H11ClN2O3 B1365997 [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of a benzylamine group attached to a chlorinated nitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine typically involves multiple steps. One common route starts with the nitration of 5-chloro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzylamine group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Reduction: 3-(5-Chloro-2-aminophenoxy)-benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Corresponding aldehydes or carboxylic acids
Applications De Recherche Scientifique
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(5-Chloro-2-nitrophenoxy)pyrrolidine
- **2-(5-Chloro-2-nitrophenoxy)-3-methoxypropanoic acid
- **3-(5-Chloro-2-nitrophenoxy)azetidine
Uniqueness
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine is unique due to the presence of both a benzylamine group and a chlorinated nitrophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H11ClN2O3 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
[3-(5-chloro-2-nitrophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-4-5-12(16(17)18)13(7-10)19-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2 |
Clé InChI |
KXSVIUQKPYUOGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


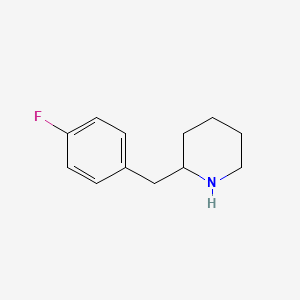
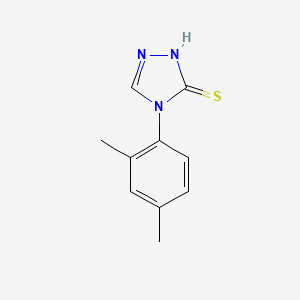
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
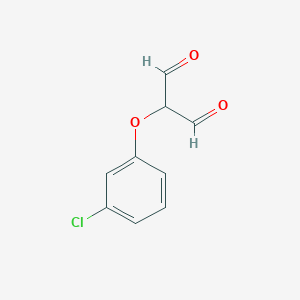
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
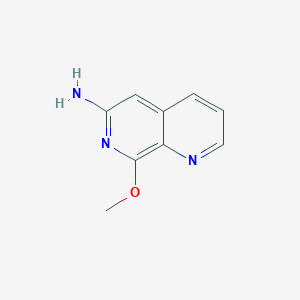
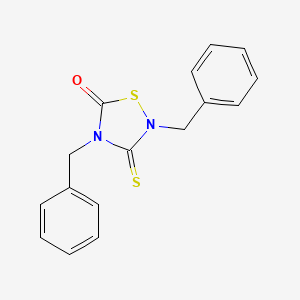

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
